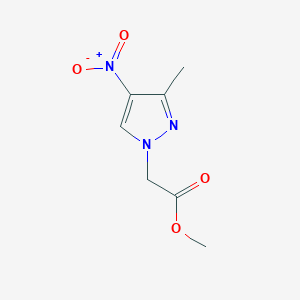

methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is a compound that belongs to the class of pyrazole-bearing compounds . Pyrazole compounds are known for their diverse pharmacological effects . They are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

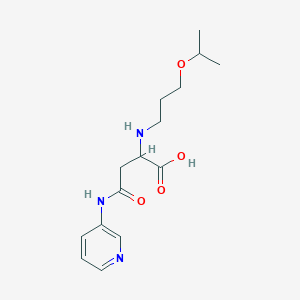

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Building Block for Heterocyclic Synthesis

Methyl (5-oxopyrazol-3-yl)acetate, related to the compound of interest, serves as a precursor for synthesizing pyrazolo[4,3-c]pyridines. It undergoes a reaction with methylthiocyanate in the presence of Ni(OAc)2, producing a heterocyclic N,S-ketene acetal. This intermediate facilitates the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Prezent et al., 2016).

Nitration and Functional Group Interconversions

The nitration of acetoacetate dianion with alkyl nitrates presents a convenient method to synthesize methyl 4-nitro-3-oxobutyrate, a compound structurally related to methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. This process highlights the broader applicability of nitration reactions in accessing nitroaromatic systems, which are pivotal in the construction of highly substituted nitroaromatic compounds (Duthaler, 1983).

Synthesis of Nitro-Substituted Pyrazoles

A specific synthesis route has been developed for 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid, showcasing the targeted introduction of nitro groups into pyrazole carboxylates. This method involves condensation and subsequent nitration steps, offering insights into the synthetic versatility and potential of methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate derivatives for the synthesis of nitro-substituted pyrazoles and their further transformations (Kormanov et al., 2017).

Catalytic Applications in Synthesis

The catalytic applications of nano ionic liquids demonstrate the synthesis of pyrazole derivatives under green conditions, indicating the potential use of methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate in environmentally friendly synthetic methodologies. This approach emphasizes the compound's applicability in the synthesis of heterocyclic compounds, leveraging the benefits of catalysis and green chemistry (Zolfigol et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The exact mode of action of “Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is currently unknown due to the lack of specific studies

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-9(8-5)4-7(11)14-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDMJNVKZOKGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)